Hydroxybufuralol maleate

Description

Significance in Drug Metabolism Research

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast array of drugs, toxins, and endogenous compounds. nih.govnih.gov Among these, CYP2D6 is particularly important, as it is involved in the metabolism of approximately 25% of all clinically used drugs. wikipedia.orgnih.govmdpi.com The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme function. nih.govnih.govfrontiersin.org This variability can result in different drug responses, ranging from adverse drug reactions to therapeutic failure. mdpi.com

The quantification of 1'-hydroxybufuralol (B194460) formation from bufuralol (B1668043) serves as a specific marker for CYP2D6 activity. lookchem.comnih.gov By measuring the rate of this reaction, researchers can phenotype an individual's or a test system's CYP2D6 metabolic capacity. wikipedia.orgnih.goveinsteinmed.edu This "phenotyping" allows for the classification of individuals into different metabolizer categories, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govwikipedia.org Such information is crucial for understanding and predicting how an individual will process drugs metabolized by CYP2D6. mdpi.com

The stereospecific metabolism of bufuralol, where different isomers are metabolized at different rates, further enhances its utility as a research probe. einsteinmed.edu Studies have shown that the stereoselectivity of bufuralol 1'-hydroxylation is markedly different between extensive and poor metabolizers, providing a more detailed picture of the enzyme's function. einsteinmed.edu

Overview of its Role in In Vitro and Preclinical Investigations

Hydroxybufuralol maleate (B1232345) is extensively used in in vitro and preclinical studies to investigate various aspects of drug metabolism. These investigations often utilize systems such as human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes, and recombinant enzymes, which express a single, specific CYP isoform. psu.edusci-hub.setandfonline.comresearchgate.netsun.ac.zatandfonline.comnih.gov

In these settings, the formation of 1'-hydroxybufuralol is a key endpoint for several types of assays:

Enzyme Inhibition Studies: These studies assess the potential of new drug candidates to inhibit the activity of CYP2D6. By incubating a test compound with a CYP2D6-containing system and bufuralol, and then measuring the change in 1'-hydroxybufuralol formation, researchers can determine the inhibitory potential of the new drug. sci-hub.setandfonline.comresearchgate.nettandfonline.comnih.govmdpi.com This is a critical step in drug development to avoid potential drug-drug interactions. nih.govnih.govpharmaron.com For instance, studies have investigated the inhibitory effects of various compounds, such as honokiol (B1673403) and amiodarone, on bufuralol 1'-hydroxylation. researchgate.netnih.govmdpi.comnih.gov

Reaction Phenotyping: This involves identifying which CYP enzymes are responsible for the metabolism of a new drug candidate. While bufuralol 1'-hydroxylation is predominantly catalyzed by CYP2D6, other enzymes like CYP2C19 and CYP1A2 can also contribute, especially at different substrate concentrations. nih.govnih.gov By using specific inhibitors and different enzyme systems, researchers can dissect the relative contributions of various CYPs to a drug's metabolism.

Enzyme Kinetics: In vitro studies allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for bufuralol hydroxylation. einsteinmed.edupsu.edu These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, research has shown that the apparent Km for bufuralol 1'-hydroxylation in human liver microsomes is approximately 7.28 µM. psu.edu

The use of isotopically labeled versions of hydroxybufuralol, such as [2H9]-1'-Hydroxybufuralol maleate, further aids in these studies by providing a sensitive and specific internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chembk.comschd-shimadzu.comresearchgate.net

Table 1: Key Research Applications of Hydroxybufuralol Maleate

| Application | Description | Key Findings/Examples |

|---|---|---|

| CYP2D6 Phenotyping | Assessing the metabolic activity of the CYP2D6 enzyme. | Used to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers. wikipedia.orgnih.goveinsteinmed.edufrontiersin.org |

| Enzyme Inhibition Assays | Evaluating the potential of new drugs to inhibit CYP2D6 activity. | Honokiol was found to moderately inhibit bufuralol 1'-hydroxylation with a Ki value of 12.0 μM. researchgate.netnih.govmdpi.com |

| Reaction Phenotyping | Identifying the specific enzymes responsible for a drug's metabolism. | While primarily a CYP2D6 reaction, CYP2C19 and CYP1A2 can also contribute to bufuralol hydroxylation. nih.govnih.gov |

| Enzyme Kinetics Studies | Determining the affinity and efficiency of enzyme-substrate interactions. | The apparent Km of bufuralol 1'-hydroxylation in human liver microsomes is approximately 7.28 µM. psu.edu |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 1'-Hydroxybufuralol | lookchem.comscbt.comscientificlabs.co.uksigmaaldrich.com |

| 1'-Hydroxybufuralol maleate | sci-hub.setandfonline.com |

| 4-hydroxy-debrisoquine | einsteinmed.edu |

| 4-Hydroxymephenytoin | psu.edu |

| 6-hydroxybufuralol | nih.govresearchgate.net |

| Amiodarone | nih.gov |

| Bufuralol | lookchem.comnih.goveinsteinmed.edupsu.edusci-hub.sesun.ac.zanih.govnih.govnih.govresearchgate.netresearchgate.netsimsonpharma.commdpi.comnih.gov |

| Debrisoquine | einsteinmed.edu |

| Desethylamiodarone | nih.gov |

| Dextromethorphan | sci-hub.seresearchgate.net |

| Honokiol | researchgate.netnih.govmdpi.com |

| Metoprolol | einsteinmed.edusci-hub.se |

| Quinidine | einsteinmed.edunih.gov |

| Quinine | nih.gov |

| S-mephenytoin | nih.gov |

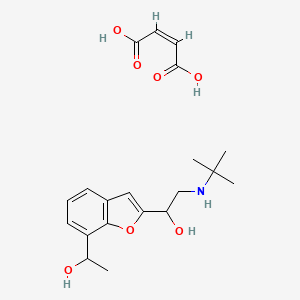

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H27NO7 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |

InChI |

InChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

UCHVLIWUAUXBBC-BTJKTKAUSA-N |

Isomeric SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Formation

Parent Compound Hydroxylation and Metabolite Generation

The principal metabolic pathway for bufuralol (B1668043) is hydroxylation, leading to the formation of various metabolites, with 1'-hydroxybufuralol (B194460) being a major product. researchgate.netnih.gov This conversion is catalyzed by specific enzymes within the cytochrome P450 system, which are crucial for the biotransformation of a vast array of xenobiotics. In addition to 1'-hydroxybufuralol, other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, are also generated through hydroxylation at different positions on the bufuralol molecule. researchgate.netnih.gov

Cytochrome P450 Isoforms Mediating Bufuralol Hydroxylation

The hydroxylation of bufuralol is not a random event but is orchestrated by specific cytochrome P450 (CYP) isoforms. The activity of these enzymes can vary significantly among individuals, leading to differences in drug metabolism.

The hydroxylation of bufuralol at the 1'-position is a well-established marker reaction for the activity of CYP2D6, a highly polymorphic enzyme in humans. nih.govfda.gov This isoform is responsible for the metabolism of a significant portion of clinically used drugs. researchgate.net In rats, the analogous enzymes are CYP2D1 and CYP2D2, and quantification of 1'-hydroxybufuralol is used to determine their activity. caymanchem.comlookchem.com The central role of CYP2D6 in bufuralol 1'-hydroxylation has been confirmed through experiments using specific inhibitors and antibodies, which demonstrate a significant reduction in metabolite formation in their presence. researchgate.net Genetic variations in the CYP2D6 gene can lead to decreased or absent enzyme activity, affecting the clearance of bufuralol. pharmgkb.org

Table 1: Cytochrome P450 Isoforms Involved in Bufuralol Hydroxylation

| Enzyme | Species | Primary Metabolite(s) | Significance |

|---|---|---|---|

| CYP2D6 | Human | 1'-hydroxybufuralol | Primary enzyme for 1'-hydroxylation, highly polymorphic. nih.govresearchgate.net |

| CYP1A2 | Human | 1'-, 4-, and 6-hydroxybufuralol | Contributes to hydroxylation, particularly at higher substrate concentrations. nih.gov |

| CYP2C19 | Human | 1'-hydroxybufuralol | Minor contributor to 1'-hydroxylation. nih.govnih.gov |

| CYP2D1/2D2 | Rat | 1'-hydroxybufuralol | Orthologs of human CYP2D6. caymanchem.compharmgkb.org |

| CYP2C11 | Rat | 1'-hydroxybufuralol | Contributes to 1'-hydroxylation. nih.gov |

| CYP1A1 | Rat | 1'-hydroxybufuralol | Contributes to 1'-hydroxylation. nih.gov |

Stereoselective Formation of Hydroxybufuralol

Bufuralol possesses a chiral center, resulting in two enantiomers: (+)-bufuralol and (-)-bufuralol. The enzymatic hydroxylation of bufuralol is a stereoselective process, meaning that the enzymes preferentially metabolize one enantiomer over the other. In human liver microsomes, CYP2D6 metabolizes bufuralol in a highly stereoselective manner. tandfonline.com Specifically, the formation of 1'-hydroxybufuralol from the different enantiomers of bufuralol occurs at different rates and can lead to different diastereomeric products. researchgate.net This stereoselectivity is a key feature of the metabolism of chiral drugs and can have significant implications for their pharmacological activity and disposition.

Subsequent Metabolic Fate of Hydroxybufuralol Maleate (B1232345)

Following its formation, hydroxybufuralol itself can undergo further metabolic transformations. One of the known subsequent pathways is the oxidation of the hydroxyl group to form a ketone metabolite, 1"-oxobufuralol. nih.govresearchgate.net This metabolite has been identified in various in vitro and in vivo systems. Additionally, conjugation reactions represent another important route for the elimination of hydroxybufuralol. Phenolic metabolites of bufuralol are found in circulation primarily as conjugates. nih.gov These conjugation reactions, which typically involve the attachment of molecules such as glucuronic acid or sulfate, increase the water solubility of the metabolites, facilitating their excretion from the body.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (+)-bufuralol |

| (-)-bufuralol |

| 1"-hydroxybufuralol |

| 1"-oxobufuralol |

| 1'-hydroxybufuralol |

| 4-hydroxybufuralol |

| 6-hydroxybufuralol |

| Bufuralol |

| Hydroxybufuralol maleate |

Utility As a Cytochrome P450 Probe Substrate in in Vitro Systems

Assessment of Cytochrome P450 2D (CYP2D) Enzyme Activity

The 1'-hydroxylation of bufuralol (B1668043) is a reaction predominantly and selectively catalyzed by the CYP2D6 enzyme, making it an exemplary probe for assessing the enzyme's functional capacity. nih.gov The formation rate of 1'-hydroxybufuralol (B194460) directly reflects the metabolic activity of CYP2D enzymes present in various in vitro experimental systems. medchemexpress.commedchemexpress.com

Human liver microsomes (HLMs) are a standard in vitro system for studying drug metabolism, as they contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450 system. In HLMs, bufuralol is oxidized to several metabolites, with 1'-hydroxybufuralol being the primary product formed by CYP2D6. caymanchem.comnih.gov The formation of this metabolite in HLMs can be significantly inhibited by antibodies specific to the CYP2D subfamily, confirming the isoform's primary role in this biotransformation. nih.govresearchgate.net

Researchers utilize this specific reaction to probe CYP2D6 activity within the complex enzyme matrix of HLMs. For instance, in liver microsomes known to be deficient in CYP2D6, the kinetics of bufuralol hydroxylation are altered, revealing the lesser contributions of other enzymes like CYP2C19 and CYP1A2 to the reaction. nih.gov The reaction can be monitored using methods like high-performance liquid chromatography (HPLC) with fluorescence detection to precisely quantify the 1'-hydroxybufuralol produced. nih.gov This application is crucial for studying enzyme inhibition and induction, and for phenotyping liver samples based on their metabolic capability.

To study the function of a single P450 isoform in isolation, scientists use recombinant enzyme systems, where the DNA for a specific enzyme is expressed in a host cell line (e.g., insect cells, bacteria, or yeast). nih.gov Bufuralol is frequently used as a substrate in systems containing recombinant human CYP2D6. nih.govresearchgate.net These systems confirm that CYP2D6 possesses a high affinity and catalytic capacity for bufuralol 1'-hydroxylation. nih.gov

Studies have demonstrated that this catalytic property is common across various CYP2D isoforms from different species. nih.gov All tested rat (CYP2D1, CYP2D2, CYP2D3, CYP2D4) and human (CYP2D6) recombinant CYP2D isoforms demonstrate the ability to perform 1'-hydroxylation of bufuralol. nih.govresearchgate.net Furthermore, this reaction has been characterized in recombinant systems for the canine ortholog CYP2D15 and the chicken isoform CYP2D49, establishing bufuralol as a versatile probe substrate across species. nih.govplos.org Using recombinant enzymes allows for a precise determination of the kinetic properties of individual isoforms without the confounding metabolic activities present in liver microsomes. nih.gov

Quantitative Determination of Enzyme Kinetics

The use of bufuralol as a probe substrate is fundamental to quantifying the kinetic parameters of CYP2D enzymes. These parameters provide a numerical basis for understanding enzyme efficiency, affinity for the substrate, and susceptibility to inhibitors.

The enzymatic conversion of bufuralol to 1'-hydroxybufuralol typically follows Michaelis-Menten kinetics, a model that describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. plos.orgavma.orgnumberanalytics.com The two key parameters derived from this model are Vmax (the maximum reaction rate) and Km (the Michaelis constant). numberanalytics.com The Km value represents the substrate concentration at which the reaction proceeds at half of its maximum velocity and is an inverse measure of the enzyme's affinity for the substrate. numberanalytics.com

The Km for bufuralol 1'-hydroxylation is a well-characterized parameter for CYP2D6 and its orthologs. In systems with recombinant human CYP2D6, the Km is significantly lower (indicating higher affinity) than in systems with other isoforms like CYP2C19, which can also metabolize bufuralol but less efficiently. nih.gov For example, the apparent Km for this reaction with recombinant CYP2C19 was found to be 36 µM, approximately seven times higher than for recombinant CYP2D6. nih.gov Kinetic studies across different species have established varying Km values, reflecting differences in the enzyme's active site.

Table 1: Michaelis-Menten Constant (Km) for Bufuralol 1'-Hydroxylation in Various In Vitro Systems

| Enzyme/System | Km (µM) | Source |

|---|---|---|

| Recombinant Human CYP2D6 | ~5.1 µM | nih.gov |

| Recombinant Human CYP2C19 | 36 µM | nih.gov |

| Recombinant Canine CYP2D15 (WT2) | 3.7 µM | nih.gov |

| Recombinant Canine CYP2D15 (V1) | 2.5 µM | nih.gov |

| Dog Liver Microsomes | 4.9 µM | nih.gov |

| Recombinant Chicken CYP2D49 | 3.948 µM | plos.org |

| Guinea Pig Adrenal Microsomes | Similar for 1'-OH and 6-OH bufuralol | nih.gov |

This table is interactive and allows for sorting.

Investigating the inhibition of bufuralol hydroxylation is essential for predicting potential drug-drug interactions. The potency of an inhibitor is quantified by two common parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. evotec.com The Ki is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. researchgate.netbioivt.com

Quinidine, a classic inhibitor of CYP2D6, potently inhibits the formation of 1'-hydroxybufuralol in both liver microsomes and recombinant systems. nih.govnih.govnih.gov Other compounds are also evaluated for their inhibitory effects on this pathway to characterize their interaction with CYP2D6. For competitive inhibitors, the Ki can be estimated from the IC50 value when the substrate concentration is equal to its Km (Ki ≈ IC50 / 2). researchgate.netbioivt.com For time-dependent inhibitors, which inactivate the enzyme over time, an "IC50 shift" assay is often employed, where an increase in inhibitory potency is observed after pre-incubation with the inhibitor and NADPH. evotec.com

Table 2: Inhibition Constants for Various Compounds on Bufuralol 1'-Hydroxylation

| Inhibitor | Enzyme | Inhibition Type | Ki / IC50 | Source |

|---|---|---|---|---|

| Quinidine | Canine CYP2D15 / Dog Liver Microsomes | Inhibitor | Potent inhibitor | nih.gov |

| Quinine | Canine CYP2D15 / Dog Liver Microsomes | Inhibitor | Potent inhibitor | nih.gov |

| S-mephenytoin | Recombinant Human CYP2C19 | Inhibitor | Ki = 42 µM | nih.gov |

| Ticlopidine | Recombinant Human CYP2D6 & CYP2C19 | Inhibitor | Equipotent on both | nih.gov |

| Guanfu base A | Human Liver Microsomes (HLMs) | Noncompetitive | Ki = 1.20 µM | medchemexpress.com |

| Guanfu base A | Recombinant Human CYP2D6 (rCYP2D6) | Noncompetitive | Ki = 0.37 µM | medchemexpress.com |

This table is interactive and allows for sorting.

Interrogation of Enzyme Polymorphism and Metabolic Phenotypes

The gene encoding CYP2D6 is highly polymorphic, meaning numerous genetic variants (alleles) exist in the human population. hee.nhs.uknih.gov These variations can lead to the production of enzymes with altered or no function, resulting in significant inter-individual differences in drug metabolism. hee.nhs.uknih.gov Individuals can be classified into different metabolic phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also called extensive metabolizers), or ultrarapid metabolizers (UMs), based on their genetic makeup (genotype). nih.gov

Bufuralol is a key probe substrate used to functionally characterize these CYP2D6 allelic variants in vitro. nih.govresearchgate.net By expressing different CYP2D6 variant proteins in recombinant systems and then measuring their ability to hydroxylate bufuralol, scientists can determine the functional consequences of specific genetic changes. nih.govresearchgate.net For example, studies have characterized dozens of variants, finding that some, like CYP2D6.14A and CYP2D6.36, result in a complete lack of enzyme activity, while others, like CYP2D6.10, show significantly reduced activity compared to the wild-type enzyme (CYP2D6.1). researchgate.net This in vitro phenotyping using bufuralol is crucial for understanding how an individual's genotype will translate to their ability to metabolize CYP2D6-dependent drugs, which is a cornerstone of personalized medicine. nih.govresearchgate.net Some research has even linked CYP2D6 polymorphism and metabolic phenotype to personality traits and neurological function, suggesting a role for the enzyme in metabolizing endogenous neuroactive substances in the brain. mdpi.comresearchgate.net

Investigations of Enzyme Inhibition and Induction by Xenobiotics

Evaluation of Drug-Drug Interaction Potential

The potential for drug-drug interactions (DDIs) is a significant concern in clinical practice and drug development. europa.eu These interactions often occur when one drug alters the metabolism of another, leading to either toxic accumulation or reduced efficacy. patsnap.com The cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are responsible for the metabolism of over 80% of pharmaceuticals, making them a focal point of DDI studies. nih.govmdpi.com Investigating how co-administered drugs or other xenobiotics inhibit or induce CYP enzymes is fundamental to ensuring drug safety and effectiveness. europa.eunih.gov The formation of hydroxybufuralol is a specific and sensitive marker for the activity of CYP2D6, an enzyme that, despite being a minor constituent of total liver CYP protein, metabolizes nearly 25% of currently prescribed drugs. nih.gov

Competitive inhibition is a form of reversible enzyme inhibition where an inhibitor molecule, often structurally similar to the substrate, competes for binding to the enzyme's active site. libretexts.orgpearson.com This binding is temporary, and the inhibitor is free to dissociate from the active site. xenotech.com When the inhibitor is bound, it prevents the substrate from binding, thereby reducing the rate of the metabolic reaction. pearson.com The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate but does not affect the maximum reaction velocity (Vmax). pearson.com

Research into the inhibition of bufuralol (B1668043) 1'-hydroxylation, the reaction that produces hydroxybufuralol, has identified several compounds that act as competitive inhibitors. These studies are crucial for predicting how co-administered drugs might affect the clearance of CYP2D6 substrates.

Table 1: Competitive Inhibition of Hydroxybufuralol Formation

| Inhibitor | Enzyme Source | Ki Value (μM) | Finding |

|---|---|---|---|

| Honokiol (B1673403) | Human Liver Microsomes | 12.0 | Honokiol, a natural product, was found to be a moderate competitive inhibitor of CYP2D6-mediated bufuralol 1'-hydroxylation. nih.gov |

Mechanism-based inhibition, also known as time-dependent inhibition (TDI), is a more complex and often irreversible form of enzyme inactivation. encyclopedia.pubmdpi.com It occurs when the enzyme metabolizes the inhibitor, creating a chemically reactive intermediate. nih.govmdpi.com This intermediate then forms a stable, often covalent, bond with the enzyme, leading to a loss of catalytic activity. nih.govencyclopedia.pub Because this process requires enzymatic turnover and results in the inactivation of the enzyme, its effects can be long-lasting, as restoration of activity requires the synthesis of new enzyme protein. nih.govmdpi.com The key criteria for mechanism-based inhibition include a dependency on time, inhibitor concentration, and the presence of NADPH for the reaction to proceed. nih.gov

Several known mechanism-based inactivators of CYP2D6 have been studied using the formation of 1'-hydroxybufuralol (B194460) as the metric of enzyme activity. The potency of these inhibitors is assessed by their kinetic constants, K_I (the concentration of inhibitor that gives half the maximal rate of inactivation) and k_inact (the maximal rate of inactivation). nih.gov

Table 2: Kinetic Parameters of Mechanism-Based Inactivators of CYP2D6

| Inactivator | K_I (μM) | k_inact (min⁻¹) | Inactivation Potency (k_inact/K_I) |

|---|---|---|---|

| Paroxetine (B1678475) | 1.1 | 0.083 | 0.075 |

| SCH 66712 | 1.1 | 0.046 | 0.042 |

| MDMA | 140 | 0.033 | 0.00024 |

| EMTPP | 2.5 | 0.005 | 0.002 |

Data sourced from a study on mechanism-based inactivators of human CYP2D6, where the formation of 1'-hydroxybufuralol was used to quantify enzyme activity. nih.gov

Impact of Herbal Extracts and Natural Products on Hydroxybufuralol Metabolism

The increasing use of herbal supplements alongside conventional medications has raised significant public health concerns regarding herb-drug interactions. researchgate.net Many herbal products contain phytochemicals that can modulate the activity of drug-metabolizing enzymes, including the CYP450 family. nih.govresearchgate.net These interactions can alter the pharmacokinetics of co-administered drugs, potentially leading to adverse events or therapeutic failure. researchgate.net Therefore, understanding the impact of natural products on enzymes like CYP2D6 is essential.

Several studies have investigated the effects of herbal extracts and their constituent compounds on the metabolism of bufuralol to hydroxybufuralol.

Table 3: Effects of Natural Products on CYP2D6-Mediated Hydroxybufuralol Formation

| Natural Product/Extract | Active Compound(s) | Effect on CYP2D6 Activity | Key Finding |

|---|---|---|---|

| Magnolia officinalis extract | Honokiol | Inhibition | Honokiol weakly inhibited CYP2D6-catalyzed bufuralol 1'-hydroxylation with a K_i value of 12.0 μM. nih.gov |

| Corydalis yanhusuo extract | Corydaline | Inhibition | Corydaline was shown to inhibit multiple cytochrome P450 enzymes, including CYP2D6. researchgate.net |

| Thalassia testudinum extract (BM-21) | Polyphenols (e.g., Thalassiolin B) | Inhibition | The extract produced a significant reduction in CYP2D6 activity (up to 44% inhibition) in human hepatocytes. researchgate.net |

| St. John's Wort (Hypericum perforatum) | Hyperforin, Hypericin | Induction/Inhibition | Known to interact with various drugs through modulation of CYP enzymes. nih.gov |

| Grapefruit Juice | Bergamottin, Furanocoumarins | Inhibition | A well-known inhibitor of hepatic CYP3A activity, highlighting the potential for natural products to cause significant drug interactions. nih.gov |

Modulation of Cytochrome P450 Activity by Exogenous Compounds

Exogenous compounds, including therapeutic drugs, environmental chemicals, and dietary components, can significantly modulate the activity of cytochrome P450 enzymes. patsnap.commdpi.com This modulation can occur through two primary mechanisms: inhibition, which leads to decreased enzyme activity, and induction, which involves an increased synthesis of enzyme protein, resulting in enhanced metabolic activity. patsnap.com The CYP1, CYP2, and CYP3 families are most prominently involved in the metabolism of these xenobiotics. mdpi.commdpi.com

The modulation of CYP2D6, the enzyme responsible for producing hydroxybufuralol, has profound implications for the metabolism of many clinical drugs. mdpi.com

Inhibition : As detailed in sections 4.1.1 and 4.1.2, exogenous compounds can inhibit CYP2D6 either competitively or through mechanism-based inactivation. This leads to reduced metabolism of CYP2D6 substrates, potentially increasing their plasma concentrations and risk of toxicity. patsnap.com For example, the antidepressant paroxetine is a potent mechanism-based inhibitor of CYP2D6. nih.gov

Induction : Enzyme induction occurs when a compound enhances the transcription of CYP genes, leading to a higher concentration of the enzyme. patsnap.com This results in faster metabolism of substrate drugs, which can decrease their efficacy. patsnap.com While CYP2D6 is generally considered to be less inducible than other CYPs like CYP3A4, understanding the potential for any compound to modulate its expression remains a key area of research. europa.eu

The pleiotropic effects of various cellular proteins and xenobiotics can also indirectly modulate CYP activity. For instance, the Progesterone Receptor Membrane Component 1 (PGRMC1) has been shown to bind directly to several human CYP isoforms and modulate their enzymatic activity, demonstrating the complex regulatory networks that control drug metabolism. mdpi.com

Advanced Analytical Methodologies for Hydroxybufuralol Maleate Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative determination of hydroxybufuralol in biological samples like plasma and liver microsomes. nih.govbioanalysis-zone.com This method offers unparalleled specificity, sensitivity, and high throughput, which are essential for drug metabolism research. nih.govbioanalysis-zone.com The LC-MS/MS workflow involves chromatographic separation of the analyte from matrix components, followed by ionization and mass analysis for detection and quantification. danaher.com

The initial and critical step in an LC-MS/MS assay is the chromatographic separation. The goal is to isolate the analyte of interest, such as 1'-hydroxybufuralol (B194460), from other endogenous substances in the biological matrix to prevent interference. annlabmed.orgnih.gov

Robust separation of hydroxybufuralol is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govuj.edu.pllcms.cz Specific columns, such as those with C18 or pentafluorophenyl (PFP) stationary phases, have proven effective. nih.govuj.edu.plnih.gov For instance, a Kinetex PFP column has been successfully used for the chromatographic separation of 1-hydroxybufuralol and other cytochrome P450 (CYP450) metabolites. uj.edu.plresearchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an additive like formic acid to improve peak shape and ionization efficiency. uj.edu.plresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to ensure the timely elution of all compounds of interest. uj.edu.pl

Some research has also explored specialized stationary phases like cyanopropyl (CN) and pentafluorophenylpropyl (PFPP) columns. nih.gov These can offer better retention for basic compounds like hydroxybufuralol with high organic content mobile phases (e.g., 90% acetonitrile), which in turn can enhance the electrospray ionization (ESI) signal compared to traditional C18 columns. nih.gov For separating the enantiomers of bufuralol (B1668043), chiral stationary phases are utilized. researchgate.net

Table 1: Example of Chromatographic Conditions for Hydroxybufuralol Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | UltiMate 3000 UPLC | uj.edu.pl |

| Analytical Column | Kinetex (2.6 µm, PFP, 100 Å, 100 x 3 mm) | uj.edu.pl |

| Mobile Phase A | Acetonitrile with 0.1% formic acid | uj.edu.pl |

| Mobile Phase B | Water with 0.1% formic acid | uj.edu.pl |

| Flow Rate | 500 µL/min | uj.edu.pl |

| Gradient | 20% to 95% A in 2 min, hold at 95% for 6 min | uj.edu.pl |

| Total Run Time | 15 min | uj.edu.pl |

Following chromatographic separation, the analyte is detected by a tandem mass spectrometer. Optimization of the mass spectrometric parameters is crucial for achieving high sensitivity and selectivity. nih.govnih.gov For hydroxybufuralol, detection is typically performed using a triple quadrupole mass spectrometer operating in a positive ion mode with a heated electrospray ionization (H-ESI) source. uj.edu.pl

The most common mode of analysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). uj.edu.pllcms.cz In this mode, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated parent molecule of hydroxybufuralol ([M+H]⁺). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage mass filtering significantly reduces background noise and enhances specificity. nih.gov

For 1-hydroxybufuralol, the SRM transition is typically from a precursor ion of m/z 278 to a product ion of m/z 186. uj.edu.plresearchgate.net The collision energy (CE) required to induce this fragmentation has been optimized to around 14 V. uj.edu.pl The selection of these specific parent and fragment ions is based on detailed fragmentation analysis (MS/MS scans) to ensure the transition is both unique and produces a strong signal. researchgate.netresearchgate.net

Table 2: Optimized Mass Spectrometric Parameters for 1-Hydroxybufuralol This table is interactive. Click on the headers to sort.

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive | uj.edu.pl |

| Analysis Mode | Selected Reaction Monitoring (SRM) | uj.edu.pl |

| Precursor Ion (Q1) [m/z] | 278 | uj.edu.pl |

| Product Ion (Q3) [m/z] | 186 | uj.edu.pl |

| Collision Energy (CE) [V] | 14 | uj.edu.pl |

Application of Stable Isotope Labeled Analogs as Internal Standards

The use of an appropriate internal standard (IS) is fundamental to a robust bioanalytical method, as it corrects for variability during sample processing and analysis. aptochem.com For LC-MS/MS assays, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. scispace.comclearsynth.com These standards, often deuterated analogs, have nearly identical chemical and physical properties to the target analyte. aptochem.comresearchgate.net

For the quantification of hydroxybufuralol, a deuterated analog, Hydroxybufuralol Maleate-[D9], is available for use as an internal standard. dksh.com.au Because a SIL IS like Hydroxybufuralol-[D9] co-elutes with the unlabeled analyte, it experiences the same extraction recovery and, crucially, the same degree of ion suppression or enhancement caused by the biological matrix. nih.govtexilajournal.com By comparing the peak area ratio of the analyte to the known concentration of the SIL IS, accurate quantification can be achieved even when matrix effects vary between samples. clearsynth.com The use of a SIL IS is considered the gold standard for quantitative bioanalysis, significantly improving the accuracy, precision, and robustness of the assay. aptochem.comlcms.cz

Method Validation in Research Contexts

Before an analytical method can be used to generate reliable data for research or regulatory submission, it must undergo a thorough validation process. labmanager.comnih.gov Bioanalytical method validation demonstrates that the method is suitable for its intended purpose by assessing key parameters. europa.eueuropa.eu For chromatographic methods, this includes evaluating linearity, range, precision, and accuracy. ich.org

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. ich.orgwjarr.com This range is defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, and the Upper Limit of Quantification (ULOQ). nih.gov

For the analysis of 1-hydroxybufuralol in rat liver microsomes, a validated LC-MS/MS method has demonstrated linearity over a concentration range of 50 to 2000 ng/mL. uj.edu.plresearchgate.net Calibration curves are typically constructed by performing a weighted least-squares linear regression on the data from multiple calibration standards. uj.edu.pl

Table 3: Linearity and Range for 1-Hydroxybufuralol Quantification This table is interactive. Click on the headers to sort.

| Parameter | Finding | Source |

|---|---|---|

| Analyte | 1-Hydroxybufuralol | uj.edu.plresearchgate.net |

| Matrix | Rat Liver Microsomes | uj.edu.plresearchgate.net |

| Linear Range | 50 - 2000 ng/mL | uj.edu.plresearchgate.net |

| Regression Model | Weighted least-squares linear regression | uj.edu.pl |

Precision measures the closeness of agreement between a series of measurements from the same sample, indicating the degree of random error. elementlabsolutions.com It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) and is assessed at different levels: within a single analytical run (intra-day) and between different runs on different days (inter-day). wjarr.com Accuracy refers to the closeness of the mean test result to the true or nominal value and is expressed as a percentage of the nominal concentration. elementlabsolutions.com

A validated LC-MS/MS method for 1-hydroxybufuralol has shown excellent performance, with both intra- and inter-day precision values between 2% and 12% and accuracy values ranging from 93% to 119%. uj.edu.plresearchgate.net These results fall well within the acceptance criteria set by regulatory bodies like the FDA and EMA, which generally require precision to be within ±15% CV and accuracy to be within ±15% of the nominal value (±20% at the LLOQ). uj.edu.pl

Table 4: Precision and Accuracy Data for 1-Hydroxybufuralol Assay Validation This table is interactive. Click on the headers to sort.

| Validation Parameter | Result | Acceptance Criteria (Typical) | Source |

|---|---|---|---|

| Intra-day Precision (%CV) | 2 - 12% | ≤15% | uj.edu.plresearchgate.net |

| Inter-day Precision (%CV) | 2 - 12% | ≤15% | uj.edu.plresearchgate.net |

| Accuracy (% of nominal) | 93 - 119% | 85 - 115% | uj.edu.plresearchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. bsmrau.edu.bdresearchgate.net For Hydroxybufuralol, a major metabolite of Bufuralol, these parameters are critical for its accurate measurement in complex biological matrices, particularly in the context of in vitro drug metabolism studies.

Detailed research has established the LOD and LOQ for 1-Hydroxybufuralol in bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). In one validated LC-MS/MS method for the simultaneous determination of several cytochrome P450 (CYP450) isoenzyme metabolites in rat liver microsomes, specific quantification limits for 1-Hydroxybufuralol were defined. uj.edu.pl The study established a Lower Limit of Quantification (LLOQ) of 50 ng/mL and a Limit of Detection (LOD) of 25 ng/mL. uj.edu.pl The method demonstrated linearity for 1-Hydroxybufuralol over a concentration range of 50 to 2000 ng/mL. uj.edu.pl The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with a precision (coefficient of variation) of less than 20% and an accuracy between 80% and 120%, conforming to regulatory guidelines. uj.edu.pl

Another study focusing on the stereoselective metabolism of Bufuralol in human liver microsomes using a High-Performance Liquid Chromatography (HPLC) method reported a quantification limit of 100 ng/mL for each of the 1'-Hydroxybufuralol stereoisomers. researchgate.net

These findings are essential for ensuring that the analytical methods employed possess the required sensitivity for their intended application, such as quantifying the formation of Hydroxybufuralol in metabolic stability assays. The establishment of robust LOD and LOQ values allows for the reliable interpretation of data from pharmacokinetic and drug interaction studies.

The table below summarizes the reported detection and quantification limits for Hydroxybufuralol in biological matrices from scientific literature.

| Compound | Analytical Method | Biological Matrix | LOD | LOQ/LLOQ | Linear Range | Citation |

| 1-Hydroxybufuralol | LC-MS/MS | Rat Liver Microsomes | 25 ng/mL | 50 ng/mL | 50-2000 ng/mL | uj.edu.pl |

| 1'-Hydroxybufuralol (stereoisomers) | HPLC | Human Liver Microsomes | Not Reported | 100 ng/mL | 100-2500 ng/mL | researchgate.net |

Preclinical Applications in Drug Discovery and Development

In Vitro Prediction of In Vivo Metabolic Clearance

A significant challenge in drug development is accurately predicting how a new drug candidate will be cleared from the human body. Hydroxybufuralol maleate (B1232345) plays a key role in the in vitro to in vivo extrapolation (IVIVE) of metabolic clearance, a process that aims to forecast human pharmacokinetics from laboratory data. nih.govwuxiapptec.com This prediction is crucial for determining a drug's potential efficacy and for designing safe and effective dosing regimens. ijrpr.comwuxiapptec.com

The formation of 1'-hydroxybufuralol (B194460) from bufuralol (B1668043) is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6. nih.govmdpi.com This specific and well-understood metabolic pathway allows researchers to use the rate of hydroxybufuralol formation in in vitro systems as a benchmark for CYP2D6 activity. These in vitro systems often include:

Human Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes. nih.gov

Cryopreserved Human Hepatocytes: These are liver cells that have been frozen and stored for later use, providing a more complete and physiologically relevant model of liver metabolism. nih.govnih.govbioivt.com

By incubating a new drug candidate with these in vitro systems and measuring its effect on the formation of hydroxybufuralol, scientists can determine if the new drug is also a substrate or inhibitor of CYP2D6. This information is then used in various models, such as the well-stirred or parallel tube models, to predict the drug's metabolic clearance in the body. nih.gov While these predictions have become more accurate, discrepancies can still arise due to factors like extrahepatic metabolism and inter-individual variability. nih.gov

Table 1: In Vitro Systems for Metabolic Clearance Prediction

| In Vitro System | Description | Key Advantages |

|---|---|---|

| Human Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum. | High concentration of Phase I enzymes like CYPs. |

| Cryopreserved Human Hepatocytes | Viable liver cells stored at low temperatures. nih.govnih.gov | Contain a full complement of Phase I and Phase II metabolic enzymes and cofactors. nih.govbioivt.com |

| Recombinant Human P450 Isozymes | Individually expressed CYP enzymes. | Allows for the study of a single enzyme's contribution to metabolism. nih.gov |

Role in Investigating Species-Specific Metabolic Differences

Preclinical drug development heavily relies on animal models to assess the safety and efficacy of new compounds before human trials. However, significant metabolic differences often exist between species, which can lead to inaccurate predictions of human pharmacokinetics. europa.eunews-medical.net Hydroxybufuralol maleate is instrumental in characterizing these species-specific metabolic profiles.

The metabolism of bufuralol to hydroxybufuralol can vary substantially across different species. nih.gov By comparing the rate of hydroxybufuralol formation in liver microsomes or hepatocytes from humans and various preclinical animal species (e.g., rats, dogs, monkeys), researchers can identify which animal model most closely resembles human metabolism for a particular drug class. news-medical.netnih.gov This comparative analysis is crucial for selecting the most appropriate animal species for toxicology and efficacy studies, ultimately improving the translatability of preclinical data to human clinical outcomes. news-medical.net

Table 2: Factors Influencing Species Selection in Preclinical Studies

| Factor | Importance in Preclinical Research |

|---|---|

| Metabolic Pathway Similarity | Ensures that the animal model metabolizes the drug in a way that is comparable to humans. news-medical.net |

| Enzyme Homology | The degree of similarity between drug-metabolizing enzymes in animals and humans. |

| Metabolite Profile Comparison | Comparing the types and amounts of metabolites formed in different species to identify a relevant model. currentseparations.com |

Contribution to Early Drug Development for Metabolic Profiling

In the early phases of drug discovery, it is essential to establish a comprehensive metabolic profile for new chemical entities (NCEs). currentseparations.comnih.govmdpi.com This involves identifying the primary metabolic pathways, the enzymes responsible for metabolism, and any potential for the formation of active or toxic metabolites. wuxiapptec.com this compound serves as a probe substrate to elucidate these metabolic characteristics.

During lead optimization, NCEs are screened for their potential to inhibit or induce key drug-metabolizing enzymes. currentseparations.comxenotech.com The formation of hydroxybufuralol is a sensitive marker for the activity of CYP2D6, a critical enzyme involved in the metabolism of many clinically used drugs. nih.govmdpi.com By assessing how an NCE affects the metabolism of bufuralol to hydroxybufuralol, researchers can quickly identify potential drug-drug interactions (DDIs). sigmaaldrich.comsci-hub.se For instance, if an NCE significantly inhibits the formation of hydroxybufuralol, it indicates a high potential for DDIs with other drugs metabolized by CYP2D6. jst.go.jp This early identification of metabolic liabilities allows chemists to modify the NCE's structure to improve its metabolic stability and reduce the risk of adverse interactions. currentseparations.com

Future Research Directions and Methodological Advances

Integration with Systems Biology and Computational Modeling Approaches

The biotransformation of bufuralol (B1668043) to 1'-hydroxybufuralol (B194460) is a well-established marker for CYP2D6 activity. nih.gov However, understanding the full impact of this metabolic process requires looking beyond a single enzyme-substrate interaction and embracing a more holistic, systems-level perspective. The convergence of high-throughput experimental techniques with computational modeling is paving the way for a "systems-ADME/Tox" (Absorption, Distribution, Metabolism, Excretion, and Toxicity) approach. researchgate.net

Computational tools are becoming increasingly vital in predicting drug metabolism, helping to identify which molecules are likely to succeed early in the drug discovery pipeline. nih.govnih.gov These in silico models can analyze the relationship between chemical structures and their metabolic fate, reducing the reliance on costly and time-consuming laboratory experiments. nih.govopenaccesspub.org For hydroxybufuralol, this means that computational models can be developed to predict how novel drug candidates might interact with CYP2D6, using the formation of hydroxybufuralol as a benchmark. These models can range from quantitative structure-activity relationship (QSAR) analyses to complex molecular docking simulations that visualize the interaction between a compound and the CYP2D6 active site. researchgate.netnih.gov

Systems biology further expands this by integrating metabolic data into broader biological networks. embopress.org For instance, understanding how genetic variations in CYP2D6 affect hydroxybufuralol production can be placed within the context of entire metabolic pathways and cellular signaling cascades. This approach can help elucidate not just direct drug-drug interactions at the enzyme level, but also downstream effects on cellular function. By combining experimental data on hydroxybufuralol formation with computational models of metabolic networks, researchers can simulate the complete effects of a drug on a biological system, leading to more accurate predictions of efficacy and potential adverse reactions. researchgate.netembopress.org

Table 1: Computational Approaches in Drug Metabolism

| Modeling Technique | Application in Hydroxybufuralol Research | Potential Insights |

|---|---|---|

| QSAR Models | Predicting the potential of new compounds to inhibit or induce CYP2D6, using hydroxybufuralol formation as a readout. | Identification of structural motifs associated with CYP2D6 interaction. |

| Molecular Docking | Simulating the binding of bufuralol and other substrates to the CYP2D6 active site. | Understanding the physical basis of substrate specificity and inhibition. |

| Pharmacophore Modeling | Identifying the key chemical features required for a molecule to be a CYP2D6 substrate. | Guiding the design of new drugs to avoid or achieve CYP2D6 metabolism. |

| Systems Biology Modeling | Integrating data on hydroxybufuralol metabolism with other cellular pathways. | Predicting the systemic effects of altered CYP2D6 activity. |

Development of Novel High-Throughput Screening Assays

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of compounds for a specific biological activity. tdcommons.aisigmaaldrich.com In the context of hydroxybufuralol maleate (B1232345), HTS assays are crucial for identifying compounds that may act as inhibitors or inducers of the enzymes responsible for its formation, primarily CYP2D6. labcorp.com The development of more efficient and informative HTS assays represents a significant area of future research.

Traditionally, in vitro metabolism studies using human liver microsomes or recombinant enzymes are used to assess the formation of hydroxybufuralol. nih.govianalytical.netcreative-biolabs.com These assays can be adapted to a 96-well plate format for higher throughput, allowing for the screening of numerous compounds simultaneously. nih.gov Future advancements will likely focus on creating more sophisticated and biologically relevant HTS platforms. This could include the use of 3D cell cultures, such as spheroids or organoids, that more accurately mimic the architecture and function of the human liver.

Furthermore, the integration of advanced analytical techniques, like high-content imaging and mass spectrometry, into HTS workflows can provide more detailed information than traditional methods. criver.com For example, an HTS assay could be designed not only to quantify the production of hydroxybufuralol but also to simultaneously assess cellular health and other metabolic markers, providing a more comprehensive picture of a compound's effects. The vast amounts of data generated by these HTS campaigns can also be used to train and refine the computational models discussed in the previous section, creating a powerful feedback loop between in silico prediction and experimental validation. nih.govspringernature.com

Table 2: Evolution of Screening Assays for Drug Metabolism

| Assay Type | Description | Advantages for Hydroxybufuralol Screening |

|---|---|---|

| Microsomal Assays | Uses subcellular fractions of liver cells containing metabolic enzymes. | Simple, cost-effective, and well-established for CYP activity. |

| Hepatocyte Cultures | Uses primary liver cells, providing a more complete metabolic picture. nih.gov | Can assess enzyme induction and metabolism in a cellular context. nih.gov |

| 3D Cell Models | Spheroids or organoids that better represent liver tissue structure and function. | Higher physiological relevance and potential for longer-term studies. |

| High-Content Screening | Combines automated microscopy with quantitative image analysis. | Allows for multiparametric analysis of cellular responses to compounds. |

Exploration of Hydroxybufuralol Maleate in Broader Enzymatic Contexts

While the 1'-hydroxylation of bufuralol is a classic probe reaction for CYP2D6, it is now understood that other enzymes can contribute to this metabolic transformation. nih.govpharmacytimes.com Research has shown that under certain conditions, particularly at higher substrate concentrations, other CYP450 isoforms such as CYP1A2 and CYP2C19 can also catalyze the formation of 1'-hydroxybufuralol. nih.govnih.gov This highlights the importance of exploring the metabolism of bufuralol in a broader enzymatic context to avoid misinterpretation of in vitro data.

For example, studies using recombinant enzymes have demonstrated that CYP2C19 can metabolize bufuralol to 1'-hydroxybufuralol, although with a lower affinity (higher Km) and lower intrinsic clearance compared to CYP2D6. nih.gov Similarly, CYP1A2 has been shown to contribute to bufuralol 1'-hydroxylation, especially in liver samples with low CYP2D6 and high CYP1A2 content. nih.gov Furthermore, human liver microsomes can produce other minor metabolites of bufuralol, such as 4-hydroxybufuralol and 6-hydroxybufuralol, with their formation suggested to be catalyzed by CYP1A2. nih.gov

Table 3: Enzymes Involved in Bufuralol Metabolism

| Enzyme | Primary Metabolite | Kinetic Parameter (Km) | Notes |

|---|---|---|---|

| CYP2D6 | 1'-hydroxybufuralol | Low (high affinity) nih.gov | The primary enzyme responsible for bufuralol 1'-hydroxylation at therapeutic concentrations. nih.gov |

| CYP2C19 | 1'-hydroxybufuralol | ~36 µM nih.gov | Contributes to metabolism, particularly in individuals with low CYP2D6 activity. nih.gov |

| CYP1A2 | 1'-hydroxybufuralol, 4-hydroxybufuralol, 6-hydroxybufuralol | High (low affinity) nih.gov | Contribution is more significant at higher substrate concentrations. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers characterize the stereochemical configuration of Hydroxybufuralol maleate in experimental settings?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on coupling constants and splitting patterns to infer stereochemistry. For deuterium labeling studies, isotopic equilibration experiments (as demonstrated in maleate hydratase reactions ) can clarify enzyme-specific interactions. Cross-reference with X-ray crystallography data if crystalline samples are available.

Q. What synthetic methodologies are validated for lab-scale production of this compound?

- Methodological Answer : Microbial synthesis using genetically modified E. coli strains (optimized for maleate production ) can be adapted. Key steps include:

- Designing biosynthetic pathways for intermediates.

- Tuning fermentation conditions (pH, temperature, substrate concentration) to maximize yield.

- Purification via reactive distillation (e.g., Aspen Plus simulations for dimethyl maleate synthesis ).

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (as per USP methods for Timolol maleate ) or ultra-performance liquid chromatography (UPLC) paired with mass spectrometry (LC-MS/MS) for enhanced sensitivity. Validate methods using deuterated standards (e.g., [2H9]-1'-Hydroxybufuralol maleate ) to account for matrix effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Methodological Answer : Conduct interspecies comparative studies to identify metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate findings with isotope tracer techniques (e.g., deuterium-labeled maleate in hydratase studies ). Ensure experimental designs account for sex-specific or age-related metabolic variations .

Q. What experimental frameworks are optimal for studying this compound’s metabolic stability under varying pH conditions?

- Methodological Answer : Design pH-stress testing protocols using simulated gastric/intestinal fluids. Monitor degradation products via tandem mass spectrometry (MS/MS) and compare against reference standards . Apply kinetic modeling to derive degradation rate constants and activation energies.

Q. How can researchers validate the enzymatic targets of this compound in complex biological systems?

- Methodological Answer : Use affinity chromatography to isolate protein targets from tissue lysates. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in situ validation, employ CRISPR-Cas9 knockout models to assess phenotypic changes in enzyme-deficient systems .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in longitudinal studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) using design-of-experiments (DoE) tools.

- Monitor intermediates via in-line spectroscopy (e.g., FTIR or Raman).

- Standardize purification using reactive distillation parameters (e.g., 17 theoretical stages, reflux ratio 0.25 ).

Data Analysis & Reporting

Q. How should researchers address conflicting spectroscopic data in structural elucidation studies?

- Methodological Answer : Perform multivariate statistical analysis (e.g., PCA) to identify outlier spectra. Cross-validate with independent techniques (e.g., 2D-NMR NOESY for spatial proximity analysis). Document raw data and processing algorithms transparently to enable peer verification .

Q. What protocols ensure robust quantification of this compound’s enantiomeric purity in chiral separations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.